2-Bromo-5-chloropyrazine

Beschreibung

Contextualization within Halogenated Heterocyclic Chemistry Research

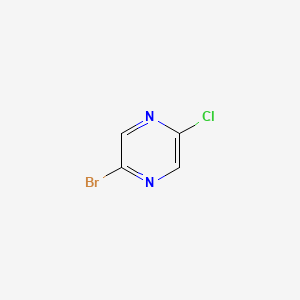

2-Bromo-5-chloropyrazine is a halogenated heterocyclic compound characterized by a pyrazine (B50134) ring substituted with a bromine atom at the 2-position and a chlorine atom at the 5-position. cymitquimica.com This structure places it firmly within the significant class of halogenated heterocycles, which are foundational building blocks in numerous areas of chemical research. The presence of two different halogen atoms on the pyrazine core imparts unique reactivity to the molecule, making it a valuable intermediate in organic synthesis. cymitquimica.com

The utility of halogenated compounds like this compound is pronounced in medicinal chemistry and materials science. The carbon-halogen bonds can be selectively functionalized, often through transition metal-catalyzed cross-coupling reactions. ambeed.com This allows for the construction of more complex molecular architectures. The specific positioning of the bromine and chlorine atoms influences the electronic properties of the pyrazine ring and provides distinct sites for sequential chemical modifications.

Significance of Pyrazine Scaffolds in Modern Chemical Science

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in chemical science. researchgate.netmdpi.com Pyrazine and its derivatives are found in many naturally occurring compounds and are responsible for the characteristic aromas of many foods. researchgate.netnih.gov

In the realm of medicinal chemistry, the pyrazine ring is a core component of numerous drugs with a wide range of biological activities. researchgate.netnih.govbenthamdirect.com These include applications as anticancer, antitubercular, diuretic, and antidiabetic agents. nih.gov The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which enhances the binding affinity of molecules to biological targets. mdpi.com This property, combined with the synthetic versatility of the pyrazine structure, makes it a hot topic in pharmaceutical chemistry research. mdpi.comtandfonline.com

Overview of Research Trajectories for Dihalosubstituted Pyrazines

Research into dihalosubstituted pyrazines, such as this compound, is largely driven by their utility as versatile synthetic intermediates. A primary focus of this research is the selective functionalization of the carbon-halogen bonds. The differential reactivity of carbon-bromine versus carbon-chlorine bonds is often exploited in sequential cross-coupling reactions. For instance, the carbon-bromine bond is generally more reactive in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, allowing for the introduction of a substituent at the 2-position while leaving the chlorine atom at the 5-position available for a subsequent transformation. rsc.orgrsc.org

Current research trajectories also explore the synthesis of novel dihalosubstituted pyrazine derivatives and their application in creating complex heterocyclic systems. These systems are often investigated for their potential in developing new pharmaceuticals and advanced materials. researchgate.netmdpi.com Studies have shown that dihalo-substituted compounds can exhibit higher potency in certain biological applications compared to their monohalo-substituted counterparts. researchgate.net The continued exploration of the reaction space of dihalosubstituted pyrazines promises to yield new molecules with valuable properties.

| Property | Description |

| Chemical Formula | C4H2BrClN2 cymitquimica.com |

| Structure | A six-membered pyrazine ring with a bromine atom at position 2 and a chlorine atom at position 5. cymitquimica.com |

| Key Feature | Possesses two different halogen atoms, allowing for selective and sequential chemical reactions. |

| Primary Application | A versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. cymitquimica.com |

| Reaction Type | Description |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. The C-Br bond is typically more reactive than the C-Cl bond. rsc.orgrsc.orgbohrium.com |

| Sonogashira Coupling | A palladium-catalyzed reaction to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. rsc.org |

| Nucleophilic Aromatic Substitution (SNAr) | The electron-deficient pyrazine ring allows for the substitution of one of the halogen atoms by a nucleophile. cymitquimica.comambeed.com |

| Reduction | The bromine and chlorine atoms can be selectively removed and replaced with hydrogen. ambeed.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-chloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-3-1-8-4(6)2-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCPLGLOAZWCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653323 | |

| Record name | 2-Bromo-5-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912773-21-8 | |

| Record name | 2-Bromo-5-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-chloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 2 Bromo 5 Chloropyrazine and Its Derivatives

Direct Synthetic Approaches to 2-Bromo-5-chloropyrazine

The synthesis of this compound can be approached through direct halogenation of a pre-existing pyrazine (B50134) core or by constructing the pyrazine ring from appropriately halogenated acyclic precursors.

Halogenation Strategies on Pyrazine Precursors

Direct halogenation of the pyrazine ring can be a challenging endeavor due to the deactivating effect of the two nitrogen atoms, which makes the ring electron-deficient and less susceptible to electrophilic substitution. High temperatures are often required, which can lead to a lack of selectivity and the formation of complex product mixtures.

One documented approach for the direct halogenation of pyrazine is vapor-phase chlorination at elevated temperatures. For instance, the reaction of pyrazine vapor with chlorine gas in the presence of water vapor at temperatures between 300 to 600 °C has been shown to produce mono-chloropyrazine in good yields. slideshare.net While this method has been established for mono-chlorination, achieving a specific di-halogenated pattern like this compound through sequential direct halogenation is synthetically complex. The introduction of a bromine atom onto a mono-chlorinated pyrazine, or vice-versa, would require careful control of reaction conditions to manage regioselectivity. The initial halogen substituent and the reaction conditions would dictate the position of the second halogenation.

A plausible, though not explicitly detailed in readily available literature for this specific compound, multi-step sequence could involve:

Mono-chlorination of pyrazine: Utilizing conditions similar to the vapor-phase chlorination to yield 2-chloropyrazine (B57796).

Bromination of 2-chloropyrazine: Subsequent bromination of 2-chloropyrazine would likely require harsh conditions. The directing effect of the chlorine atom and the pyrazine nitrogens would influence the position of the incoming bromine atom.

Given the challenges in controlling regioselectivity in direct halogenation of pyrazines, this approach is often less favored compared to de novo synthesis or functional group interconversions.

De novo Pyrazine Ring Construction Utilizing Halogenated Precursors

A more controlled and widely applicable strategy for the synthesis of specifically substituted pyrazines, including this compound, is the construction of the pyrazine ring from acyclic precursors. The most common method for pyrazine synthesis is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.

To synthesize this compound via this route, one would theoretically require halogenated starting materials. A hypothetical, yet chemically sound, approach would involve the condensation of a halogenated 1,2-dicarbonyl compound with a 1,2-diamine, followed by aromatization. For example, the condensation of a bromo- and chloro-substituted glyoxal (B1671930) derivative with ethylenediamine (B42938) would lead to a dihydropyrazine (B8608421) intermediate, which can then be oxidized to the aromatic this compound.

A general representation of this synthetic strategy is outlined below:

| Precursor 1 (Halogenated 1,2-Dicarbonyl) | Precursor 2 (1,2-Diamine) | Intermediate | Final Product |

| Halogenated Glyoxal Derivative | Ethylenediamine | Dihydro-dihalopyrazine | Dihalopyrazine |

While specific examples for the de novo synthesis of this compound are not extensively documented, the general applicability of the condensation reaction suggests its feasibility. The key challenges in this approach would be the synthesis and stability of the required halogenated 1,2-dicarbonyl precursors.

Targeted Functionalization of this compound

The synthetic utility of this compound lies in the ability to selectively functionalize the two halogen positions. This is primarily achieved through cross-coupling reactions and nucleophilic aromatic substitutions, where the inherent differences in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds are exploited.

Regioselective Functionalization Techniques

The selective functionalization of this compound is predominantly governed by the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective substitution of the bromine atom while leaving the chlorine atom intact for subsequent transformations.

Commonly employed regioselective cross-coupling reactions include the Suzuki-Miyaura and Negishi couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-pyrazine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. In the case of this compound, the reaction can be tuned to selectively occur at the C-Br position.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner with the halo-pyrazine, also catalyzed by a palladium or nickel complex. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond allows for selective functionalization.

The choice of catalyst, ligands, and reaction conditions can significantly influence the regioselectivity of these reactions. For instance, the use of specific phosphine (B1218219) ligands can enhance the selectivity for the oxidative addition to the C-Br bond.

Below is a table summarizing the expected regioselective functionalization of this compound based on general principles of cross-coupling reactions on dihaloheterocycles.

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Expected Major Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-5-chloropyrazine |

| Negishi | Alkylzinc halide | Pd(dppf)Cl₂ | 2-Alkyl-5-chloropyrazine |

Chemoselective Transformations of Halogen Substituents

Chemoselectivity in the transformation of this compound refers to the selective reaction of one halogen over the other. As discussed, the C-Br bond is generally more susceptible to oxidative addition in palladium catalysis, making it the preferred site for initial cross-coupling reactions. This inherent chemoselectivity is a cornerstone of its synthetic utility.

Following the selective functionalization at the C-2 position (bromine substitution), the remaining chlorine atom at the C-5 position can be targeted in a subsequent reaction, often under more forcing conditions (e.g., higher temperatures, different catalyst systems) or with more reactive coupling partners. This sequential approach allows for the introduction of two different substituents at the 2- and 5-positions of the pyrazine ring.

The following table outlines the chemoselective transformations possible with this compound.

| Transformation | Reagent/Conditions | Initial Product | Subsequent Transformation | Final Product |

| Sequential Suzuki Coupling | 1. Arylboronic acid, Pd(0), Base (mild conditions) 2. Different Arylboronic acid, Pd(0), Base (harsher conditions) | 2-Aryl-5-chloropyrazine | Suzuki coupling at C-5 | 2,5-Diarylpyrazine (unsymmetrical) |

| Sequential Negishi Coupling | 1. Alkylzinc halide, Pd(0) (mild conditions) 2. Different Alkylzinc halide, Pd(0) (harsher conditions) | 2-Alkyl-5-chloropyrazine | Negishi coupling at C-5 | 2,5-Dialkylpyrazine (unsymmetrical) |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., amine, alkoxide) | 2-Substituted-5-chloropyrazine or 2-bromo-5-substituted-pyrazine (depending on conditions and nucleophile) | Further functionalization | Disubstituted pyrazine |

Mechanistic Investigations of 2 Bromo 5 Chloropyrazine Reactivity

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyrazine (B50134) Ring

The pyrazine core of 2-bromo-5-chloropyrazine is highly activated towards nucleophilic aromatic substitution (SNAr). The two ring nitrogen atoms act as powerful electron-withdrawing groups, lowering the energy of the Meisenheimer intermediate that is formed upon nucleophilic attack. This stabilization of the anionic intermediate is a key factor driving the SNAr mechanism.

The reaction generally proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks one of the halogen-bearing carbon atoms (C2 or C5), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent, typically rapid step, the halide ion is expelled, restoring the aromaticity of the pyrazine ring and yielding the substituted product. The halogen atoms themselves, bromine and chlorine, are effective leaving groups in these reactions. pipzine-chem.com

Reactivity Profiles with Various Nucleophiles

This compound exhibits reactivity with a range of nucleophiles, including nitrogen, oxygen, and sulfur-based species. The regioselectivity of the substitution—whether the bromide at C2 or the chloride at C5 is displaced—is dictated by a combination of electronic and steric factors. Generally, the C2 and C5 positions are the most electrophilic sites on the pyrazine ring.

N-Nucleophiles (Amines): Reactions with primary and secondary amines are common. The substitution typically occurs under basic conditions, which may be provided by an excess of the amine itself or by an additional base. The reaction of various halo-substituted nitropyridines with amines has been studied, providing insight into the expected reactivity patterns. clockss.orgsemanticscholar.org For dihalopyrazines, the substitution site can be influenced by the electronic nature of other substituents on the ring.

O-Nucleophiles (Alkoxides and Phenoxides): Alkoxides (such as methoxide (B1231860) or ethoxide) and phenoxides can displace the halide ions to form the corresponding ethers. These reactions are typically carried out in the presence of a non-nucleophilic base like sodium hydride or potassium carbonate to generate the alkoxide/phenoxide in situ.

S-Nucleophiles (Thiolates): Thiolates are potent nucleophiles and react readily with electron-deficient heteroaromatics like this compound to form thioethers.

The general reactivity trend for leaving groups in SNAr reactions on activated rings can sometimes be F > Cl ≈ Br > I, because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen, rather than the C-X bond cleavage.

Influence of Reaction Conditions on SNAr Efficiency

The efficiency and outcome of SNAr reactions on this compound are highly dependent on the reaction conditions, including the choice of solvent, base, and temperature.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are typically employed for SNAr reactions. These solvents are effective at solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thereby enhancing its reactivity. In some cases, reactions can also be performed in alcohols or even aqueous systems, particularly with highly reactive substrates. researchgate.net

Base: The presence of a base is often necessary to deprotonate the nucleophile (e.g., an alcohol or amine) or to neutralize the acid (HX) generated during the reaction. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), organic amines (triethylamine, diisopropylethylamine), or strong bases like sodium hydride for alcohol-based nucleophiles. The strength and concentration of the base can significantly impact the reaction rate.

Temperature: While the pyrazine ring is activated, elevated temperatures are frequently required to achieve reasonable reaction rates, especially with less reactive nucleophiles. Reaction temperatures can range from room temperature to 100 °C or higher. Microwave irradiation has also been shown to accelerate these types of substitution reactions significantly. researchgate.net

Table 1: Representative Conditions for SNAr on Halogenated N-Heterocycles This table is based on data for analogous halo-N-heterocyclic compounds to illustrate typical reaction conditions.

| Nucleophile | Substrate Analogue | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Aniline Derivatives | 2-chloro-4,6-dimethylpyrimidine | None (Microwave) | Ethanol | 160 | researchgate.net |

| Piperidine | 3-bromo-4-nitropyridine | Triethylamine (TEA) | THF | 70 | clockss.org |

| Various Amines | 3-bromo-4-nitropyridine | Triethylamine (TEA) | DMSO | 90 | clockss.org |

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine and carbon-chlorine bonds of this compound serve as effective handles for the construction of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts are predominantly used for these transformations. The differential reactivity of the C-Br versus the C-Cl bond (C-Br bonds are generally more reactive in oxidative addition) allows for the potential for selective, sequential functionalization.

Palladium-Catalyzed Coupling Reactions

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide. youtube.comorganic-chemistry.org For this compound, this reaction can be used to introduce aryl or heteroaryl substituents.

The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br or C-Cl) of the pyrazine, forming a Pd(II) intermediate. The oxidative addition into the C-Br bond is kinetically favored over the C-Cl bond.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The regioselectivity of the Suzuki coupling on dihaloheterocycles is a subject of considerable research. For substrates with different halogens, such as this compound, the reaction typically occurs at the more reactive C-Br bond. However, this selectivity can be influenced by the choice of catalyst, specifically the ligand on the palladium center. For instance, in the closely related substrate 2-(4-bromophenyl)-5-chloropyrazine, different palladium-ligand systems can direct the coupling to either the C-Cl bond of the pyrazine or the C-Br bond of the phenyl ring, highlighting the fine balance of electronic and steric effects. nih.govrsc.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Dihalo-N-Heterocycles This table is based on data for analogous dihalo-N-heterocyclic compounds to illustrate typical reaction conditions and outcomes.

| Substrate Analogue | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |

| 3,4,5-tribromo-2,6-dimethylpyridine | ortho-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Good | beilstein-journals.org |

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | mdpi.com |

The Sonogashira coupling is a powerful method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. jk-sci.com

The widely accepted mechanism involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki reaction, this cycle begins with the oxidative addition of the Pd(0) catalyst to the C-X bond of this compound.

Copper Cycle: The terminal alkyne reacts with the Cu(I) salt (e.g., CuI) in the presence of the amine base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne.

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination: The alkynyl and pyrazinyl groups are reductively eliminated from the palladium center, affording the alkynylpyrazine product and regenerating the Pd(0) catalyst.

As with the Suzuki coupling, the Sonogashira reaction is expected to proceed selectively at the more reactive C-Br bond of this compound. nrochemistry.com The choice of palladium catalyst, phosphine (B1218219) ligand, copper source, and amine base can all be optimized to achieve high yields. scirp.org

Table 3: Representative Conditions for Sonogashira Coupling of Bromo-N-Heterocycles This table is based on data for analogous bromo-N-heterocyclic compounds to illustrate typical reaction conditions.

| Substrate Analogue | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) | Et₃N | DMF | 93 | scirp.org |

| Generic Aryl Halide | Generic Terminal Alkyne | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%) | Diisopropylamine | THF | 89 | nrochemistry.com |

| 5-Bromoindole | Various Alkynes | [PdCl₂(CH₃CN)₂] (15 mol%), sXPhos (18 mol%) | Cs₂CO₃ | MeCN/H₂O | Variable | researchgate.net |

Heck and Stille Coupling Applications

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, and the Stille reaction, which couples an aryl halide with an organostannane, are powerful tools for C-C bond formation. While specific studies detailing the Heck and Stille couplings of this compound are not extensively documented in readily available literature, the reactivity of similar halogenated pyrazines provides valuable insights.

In dihalogenated pyrazines, the site of reactivity is dictated by the relative bond strengths and the electronic nature of the carbon-halogen bonds. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This inherent reactivity difference allows for selective functionalization at the bromine-bearing position under carefully controlled conditions.

Table 1: General Conditions for Heck and Stille Coupling of Aryl Halides

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Heck Coupling | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP | 80-140 |

| Stille Coupling | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | - | Toluene, THF | 80-120 |

This table represents typical conditions and may require optimization for this compound.

For this compound, a Heck reaction with an alkene would be expected to proceed selectively at the C2 position, replacing the bromine atom. Similarly, a Stille coupling with an organostannane reagent would favor substitution at the C-Br bond. The choice of palladium catalyst, ligand, and reaction conditions can be fine-tuned to enhance this selectivity and achieve high yields of the desired mono-functionalized product.

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is particularly valuable for the synthesis of arylamines from aryl halides. The principles of site-selectivity observed in C-C coupling reactions also apply here. For this compound, the amination is expected to occur preferentially at the more labile C-Br bond.

Research on the Buchwald-Hartwig amination of 2-bromopyridines, which are structurally analogous to the target molecule, has shown that these reactions proceed efficiently to afford aminopyridines. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

Table 2: Typical Catalytic Systems for Buchwald-Hartwig Amination of Aryl Bromides

| Catalyst Precursor | Ligand | Base | Solvent |

| Pd(OAc)₂ | BINAP, XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

| Pd₂(dba)₃ | DavePhos, SPhos | Cs₂CO₃, K₂CO₃ | THF, DME |

Optimization of these parameters is essential for the successful amination of this compound.

The successful amination of this compound would yield 2-amino-5-chloropyrazine (B1281452) derivatives, which are valuable building blocks in medicinal chemistry. The remaining chlorine atom can then be subjected to further functionalization if desired.

Other Transition Metal-Mediated Transformations

Beyond the well-established palladium-catalyzed reactions, other transition metals can also mediate the transformation of this compound. Nickel catalysts, for instance, are known to be effective in various cross-coupling reactions and can sometimes offer different reactivity profiles or be more cost-effective than palladium.

The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl halide, is another important transformation. Studies on analogous compounds, such as 2-amino-3-bromo-5-chloropyridine, have demonstrated the selective Sonogashira coupling at the C-Br position. This suggests that this compound would likely undergo a similar selective alkynylation.

Furthermore, Suzuki and Negishi couplings are highly relevant. The Suzuki coupling of 2-chloropyrazine (B57796) with arylboronic acids has been reported to proceed efficiently, indicating that the chlorine atom in this compound is also susceptible to cross-coupling, likely under more forcing conditions than the bromine atom. The Negishi coupling, which utilizes organozinc reagents, is another powerful tool for C-C bond formation and would be expected to show selectivity for the C-Br bond.

Site-Selectivity Control in Cross-Coupling Reactions

The control of site-selectivity in the cross-coupling reactions of dihalogenated heterocycles like this compound is a key challenge and a significant area of research. The inherent difference in reactivity between the C-Br and C-Cl bonds provides a basis for selective functionalization. Typically, the C-Br bond will react preferentially under milder conditions, allowing for the isolation of the mono-substituted product. Subsequent reaction at the C-Cl position can then be achieved under more forcing conditions or with a different catalytic system.

Factors that influence site-selectivity include:

Nature of the Halogen: The C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst than the C-Cl bond.

Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand can significantly impact the reaction's selectivity. Bulky and electron-rich ligands can enhance the reactivity of the catalyst, sometimes enabling the activation of the less reactive C-Cl bond.

Reaction Temperature: Lower reaction temperatures generally favor reaction at the more reactive site.

Nature of the Coupling Partner: The nucleophilicity and steric bulk of the organometallic reagent can also influence the outcome of the reaction.

By carefully manipulating these parameters, chemists can selectively functionalize either the C2 or C5 position of the pyrazine ring, enabling the synthesis of a wide array of disubstituted pyrazine derivatives.

Electrophilic Aromatic Substitution (EAS) Considerations in Pyrazine Chemistry

Pyrazine is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency significantly deactivates the ring towards electrophilic aromatic substitution (EAS). The nitrogen atoms withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles.

Direct EAS reactions on the pyrazine ring, such as nitration, halogenation, or Friedel-Crafts reactions, are generally difficult to achieve and often require harsh reaction conditions. When such reactions do occur, the substitution pattern is influenced by the directing effects of the nitrogen atoms and any existing substituents. For this compound, the electron-withdrawing nature of the halogen atoms further deactivates the ring, making EAS even more challenging. Therefore, direct functionalization of the pyrazine core through EAS is not a common strategy for this compound.

C-H Functionalization Strategies for Pyrazine Core Modification

In contrast to the challenges of EAS, direct C-H functionalization has emerged as a powerful strategy for modifying the pyrazine core. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to substituted pyrazines. Transition metal-catalyzed C-H activation can enable the direct coupling of C-H bonds with various partners.

For halogenated pyrazines, C-H functionalization presents an alternative to cross-coupling reactions. The regioselectivity of C-H functionalization is guided by the electronic and steric properties of the substrate and the directing ability of any substituents. In this compound, the C-H bonds at the C3 and C6 positions are potential sites for functionalization. The electronic environment created by the adjacent nitrogen and halogen atoms will influence the reactivity of these C-H bonds. While specific C-H functionalization studies on this compound are not widely reported, the general principles of C-H activation in electron-deficient heterocycles suggest that this could be a viable, albeit challenging, route to novel pyrazine derivatives.

Radical Reactions Involving Halogenated Pyrazines

Radical reactions offer another avenue for the functionalization of halogenated pyrazines. The halogen atoms can participate in radical processes, such as radical-mediated C-C bond formation or reduction. For instance, under radical conditions, the C-Br bond is more susceptible to homolytic cleavage than the C-Cl bond. This could potentially be exploited for selective functionalization.

Radical halogenation of alkanes is a well-known process, and similar principles can apply to aromatic systems under certain conditions. However, the electron-deficient nature of the pyrazine ring would likely influence the course of such reactions. More commonly, radical reactions involving aryl halides proceed via mechanisms such as radical-nucleophilic aromatic substitution (SRN1) or through the generation of aryl radicals that can then participate in various coupling reactions. The selective generation of a pyrazinyl radical at the C2 position from this compound could open up pathways for the introduction of a variety of substituents.

2 Bromo 5 Chloropyrazine As a Pivotal Intermediate in Advanced Organic Synthesis

Construction of Complex Heterocyclic Frameworks

2-Bromo-5-chloropyrazine serves as an ideal substrate for the sequential and site-selective synthesis of complex, multi-substituted heterocyclic systems. The distinct chemical reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of its utility. The C-Br bond is generally more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions than the more robust C-Cl bond. nih.govrsc.org This reactivity difference allows for the selective functionalization of the C2 position while leaving the C5 position available for subsequent transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are the most widely employed methods for elaborating the this compound core. rsc.org By carefully selecting the palladium catalyst, ligands, and reaction conditions, chemists can achieve high chemoselectivity for the reaction at the C-Br bond. nih.gov This initial coupling introduces a first point of diversity. The resulting 2-substituted-5-chloropyrazine intermediate can then undergo a second cross-coupling reaction under more forcing conditions to replace the chlorine atom, thereby generating a disubstituted pyrazine (B50134) with two different appended groups. cymitquimica.com This stepwise approach is fundamental for creating unsymmetrical pyrazine derivatives, which are often key scaffolds in medicinal chemistry. cymitquimica.com

The choice of catalyst and ligands can be crucial and, in some nuanced cases, can even invert the expected selectivity, although the preferential reaction at the bromine site is the general rule. nih.govacs.org This catalyst-controlled site-selectivity further expands the synthetic utility of dihaloheteroarenes like this compound, offering access to a broader range of isomeric products from a single starting material. mdpi.com

| Reaction Type | Coupling Partner | Typical Catalyst System | Selectivity | Resulting Framework |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Boronic Acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | High for C2 (Bromine position) | 2-Aryl-5-chloropyrazine |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / Ligand (e.g., Xantphos) | Preferential at C2 | 2-Amino-5-chloropyrazine (B1281452) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Preferential at C2 | 2-Alkynyl-5-chloropyrazine |

| C-S Cross-Coupling | Thiol | Palladium(II) precatalysts | High for C2 | 2-Thioether-5-chloropyrazine |

Role in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. windows.netsemanticscholar.org this compound is a prime candidate for incorporation into MCR strategies, acting as a bifunctional building block that can introduce a pyrazine core into the final structure.

The two distinct halogen atoms allow for its participation in sequential MCRs or in a single MCR that selectively consumes one of the reactive sites. For instance, a transition metal-catalyzed MCR could be designed to incorporate a coupling reaction at the C-Br position, assembling a complex fragment in one pot. windows.net The unreacted C-Cl bond on the resulting pyrazine product remains as a functional handle for further diversification in a subsequent synthetic step. This approach aligns with the principles of diversity-oriented synthesis, where complex and varied molecular libraries are constructed from a common intermediate.

While the literature contains numerous examples of MCRs for synthesizing heterocycles, specific applications featuring this compound as a starting component are an emerging area of research. semanticscholar.org Its potential lies in its ability to act as a stable, yet reactive, platform for transition-metal-catalyzed MCRs that proceed via mechanisms involving Sonogashira, Suzuki, or Heck-type couplings as part of the cascade sequence. The development of novel MCRs utilizing this building block is a promising avenue for the efficient construction of new chemical entities for pharmaceutical and materials discovery.

Chiral Synthesis Applications Utilizing this compound

Asymmetric synthesis is critical for the production of single-enantiomer pharmaceuticals, as different enantiomers of a chiral drug can have vastly different biological activities. nih.gov The direct use of this compound in stereoselective transformations as a chiral auxiliary or substrate in a catalyst-controlled asymmetric reaction is not yet widely documented. Its primary role in chiral synthesis is as an achiral scaffold builder.

In typical synthetic routes, this compound is used to construct the core heterocyclic framework of a target molecule in the early, achiral stages of a synthesis. researchgate.net Chirality is then introduced in subsequent steps, for example, by coupling a pre-existing chiral side chain to the pyrazine ring or by performing an asymmetric transformation on a functional group attached to the scaffold. For instance, a 2-aryl-5-chloropyrazine, formed via a Suzuki coupling, might contain a prochiral ketone on the aryl substituent. This ketone could then be asymmetrically reduced using a chiral catalyst to establish the desired stereocenter.

Therefore, while not directly participating in the chirality-inducing step, this compound is an essential precursor for the synthesis of complex achiral intermediates that are later transformed into enantiomerically pure final products. The development of chiral pyrazine-based ligands for asymmetric catalysis, potentially synthesized from this compound, represents a future direction for expanding its role in chiral synthesis.

Green Chemistry Approaches in Synthetic Applications

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. mdpi.com The application of these principles to the synthesis of valuable intermediates like those derived from this compound is an area of active development.

One of the most significant green chemistry advancements applicable to this compound is the use of microwave-assisted organic synthesis (MAOS). semanticscholar.org Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes for cross-coupling reactions. researchgate.netnih.gov This rapid, localized heating leads to significant energy savings and often results in cleaner reactions with higher yields and fewer byproducts compared to conventional oil-bath heating. slideshare.net Suzuki-Miyaura couplings of chloropyrazines, for example, have been shown to proceed efficiently under microwave conditions. researchgate.net

Another green approach involves the replacement of traditional volatile organic solvents (VOCs) with more environmentally benign alternatives. Research into performing cross-coupling reactions in aqueous media or using recyclable catalysts is ongoing. mdpi.comresearchgate.net For example, developing water-soluble ligands and palladium catalysts allows Suzuki-Miyaura reactions to be conducted in water, minimizing the environmental impact associated with organic solvents. Furthermore, the use of highly efficient catalysts at very low loadings (in parts-per-million) reduces metal waste in the final product and effluent streams.

| Approach | Technique | Example Application | Green Advantage |

|---|---|---|---|

| Energy Efficiency | Microwave-Assisted Synthesis | Suzuki-Miyaura coupling of this compound | Reduced reaction time (minutes vs. hours), lower energy consumption. researchgate.net |

| Safer Solvents | Aqueous Media | Cross-coupling using water-soluble catalysts/ligands | Eliminates hazardous and volatile organic solvents. researchgate.net |

| Waste Reduction | High-Turnover Catalysis | Using catalysts with low loading (ppm levels) | Minimizes residual metal contamination and waste. |

| Atom Economy | Multicomponent Reactions | One-pot synthesis of complex pyrazines | Incorporates most atoms from reactants into the final product, reducing waste. windows.net |

Research Applications of 2 Bromo 5 Chloropyrazine Derivatives

Medicinal Chemistry and Pharmaceutical Research

The pyrazine (B50134) scaffold is a significant pharmacophore found in numerous biologically active compounds. Derivatives of 2-bromo-5-chloropyrazine are instrumental in the discovery and development of new drugs targeting a range of diseases.

The presence of two different halogen atoms on the pyrazine ring of this compound allows for selective and sequential reactions, such as nucleophilic substitutions, providing a strategic advantage in the synthesis of complex pharmaceutical agents. cymitquimica.com This controlled reactivity is crucial for building molecular complexity and creating libraries of compounds for biological screening.

A notable example is the synthesis of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), a promising anticancer agent. The synthesis of this urea derivative demonstrates the utility of brominated pyrazines as a foundation for creating novel therapeutic candidates. Further modifications, such as Suzuki cross-coupling reactions, have been used to create arylated analogs of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, showcasing the adaptability of these bromo-substituted precursors in generating diverse molecular architectures for drug discovery. mdpi.com

Many pyrazine-containing compounds function by inhibiting specific enzymes involved in disease pathways. Derivatives of this compound have been used to develop potent and selective enzyme inhibitors.

For instance, pyrrolo[2,3-b]pyrazine derivatives have been identified as kinase inhibitors. One such compound, 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, has been studied for its ability to selectively inhibit Janus kinase 1 (Jak1), an enzyme that plays a critical role in immune system signaling pathways and is implicated in tumor proliferation. The specific structure of these derivatives allows them to bind to the active sites of enzymes, modulating their activity. Halogenated pyrazines, in general, can exhibit enhanced binding affinity and specificity for their molecular targets.

Recent research has also highlighted a pyrazine derivative, BPU, as an inhibitor of matrix metalloproteinase 2 (MMP-2) and matrix metalloproteinase 9 (MMP-9). These enzymes are crucial in cancer progression, and their inhibition is a key strategy in anticancer therapy.

The pyrazine ring is a core component of pyrazinamide, a frontline drug for treating tuberculosis. This has spurred extensive research into other pyrazine derivatives as potential anti-infective agents.

Studies have explored the synthesis of various pyrazine derivatives to combat drug-resistant pathogens. For example, a series of pyrazine carboxamides were synthesized and tested for their antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR S. Typhi). mdpi.com One derivative, compound 5d , demonstrated the most potent antibacterial activity against this highly resistant strain. mdpi.com This highlights the ongoing importance of pyrazine-based scaffolds in the search for new solutions to combat infectious diseases.

The development of novel anticancer agents is a major focus of research involving this compound derivatives. Scientists have synthesized and evaluated numerous compounds for their ability to inhibit the growth of cancer cells.

A recently developed pyrazine derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), has shown significant cytotoxic effects against several cancer cell lines. In laboratory studies, BPU was particularly effective against Jurkat (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The compound also demonstrated antiangiogenic potential, suggesting it can inhibit the formation of new blood vessels that tumors need to grow.

| Cell Line | IC₅₀ (µM) |

|---|---|

| Jurkat | 4.64 ± 0.08 |

| HeLa | 10.32 ± 0.16 |

| MCF-7 | 12.56 ± 0.24 |

Another line of research has focused on 1-benzyl-5-bromoindolin-2-one derivatives. These compounds, which feature a bromo-substituted scaffold, have been assessed for their anti-proliferative effects on human lung cancer (A-549) and breast cancer (MCF-7) cell lines. Several derivatives in this class displayed notable anticancer activity.

| Compound | MCF-7 (Breast Cancer) | A-549 (Lung Cancer) |

|---|---|---|

| 7c | 7.17 ± 0.94 | 24.36 ± 1.15 |

| 7d | 2.93 ± 0.47 | 11.39 ± 1.09 |

| 12d | 13.92 ± 1.21 | 42.17 ± 2.58 |

Agrochemical Research and Development

The utility of this compound and its derivatives extends beyond pharmaceuticals into the field of agrochemicals. cymitquimica.com The pyrazine structure is found in various compounds developed for crop protection.

Pyrazine derivatives have been investigated for their potential as herbicides. researchgate.net The structural features of these compounds can be tailored to inhibit biological processes specific to plants. For example, research into picolinic acid compounds, which are a class of synthetic auxin herbicides, has led to the synthesis of novel derivatives containing a bromophenyl-substituted pyrazole moiety. mdpi.com One such compound, 4-Amino-6-(5-(2-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-3,5-dichloropicolinic acid, was designed and synthesized as part of a broader effort to discover new herbicidal molecules. mdpi.com While not directly synthesized from this compound, this work illustrates the principle of incorporating bromo-substituted aromatic rings into complex herbicidal agents to modulate their activity and selectivity. mdpi.com

Fungicide and Insecticide Agent Derivatization

This compound serves as a versatile precursor in the synthesis of novel chemical entities with potential applications in agriculture as fungicides and insecticides. The reactivity of the pyrazine ring, enhanced by the presence of two distinct halogen substituents (bromine and chlorine), allows for selective chemical modifications to produce a variety of derivatives. These halogen atoms provide reactive sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecules.

In the field of fungicide development, this compound has been utilized as a key intermediate in the synthesis of compounds designed to act as metalloenzyme inhibitors. Research has demonstrated its use in creating novel fungicides that target essential enzymes in pathogenic fungi. For example, a patented synthesis pathway involves reacting this compound in dimethyl sulfoxide (B87167) (DMSO) as part of a multi-step process to produce compounds with fungicidal properties googleapis.comgoogle.com. This highlights the compound's role as a foundational building block for agrochemicals.

The synthetic utility of this compound is further demonstrated in its reactions to form other complex heterocyclic compounds. In one documented synthesis, this compound is reacted with 3,3-dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one to produce a new indolin-2-one derivative google.com. Another example involves a palladium-catalyzed reaction between this compound and ethyl 3-mercaptopropionate, a process used in the synthesis of SHP2 phosphatase inhibitors google.com. While these specific examples are for pharmaceutical applications, the reaction types are directly transferable to the synthesis of novel agrochemicals, where similar molecular scaffolds are often explored for bioactivity.

The table below summarizes examples of derivatization reactions involving this compound, illustrating its versatility as a starting material.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference |

| This compound | Metalloenzyme-targeting moiety | DMSO | Fungicidal Compound | googleapis.comgoogle.com |

| This compound | 3,3-dimethyl-6-(2-methylpyrimidin-5-yl)indolin-2-one | Not specified | Indolin-2-one Derivative | google.com |

| This compound | Ethyl 3-mercaptopropionate | Pd2(dba)3, Xantphos, DIPEA | Thioether Derivative | google.com |

| This compound | tert-Butyl 2-cyanoacetate | Cesium Carbonate, DMF | Cyanoacetate Derivative | google.com |

These examples underscore the importance of this compound as a reactive intermediate for generating diverse molecular structures, a crucial aspect in the discovery of new and effective fungicide and insecticide agents.

Material Science Research

In the realm of material science, this compound is a valuable building block for the synthesis of advanced organic materials. Its utility stems from the combination of an electron-deficient pyrazine core and two halogen atoms that can be selectively functionalized. The pyrazine ring's electron-withdrawing nature is a desirable characteristic for creating materials used in organic electronics, while the bromo and chloro groups serve as reactive handles for forming carbon-carbon and carbon-heteroatom bonds, which are essential for constructing conjugated polymers and functional molecules.

Precursors for Advanced Polymer Synthesis

This compound is a promising precursor for the synthesis of advanced polymers, particularly conjugated polymers for electronic applications. The differential reactivity of the C-Br and C-Cl bonds allows for programmed, stepwise synthesis using cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions. This selectivity enables the precise construction of polymer backbones with well-defined structures and properties.

While direct polymerization of this compound is not widely documented in available literature, the synthesis of pyrazine-containing polymers from similar di-halogenated precursors is well-established. For instance, researchers have synthesized a series of 2,5-di(aryleneethynyl)pyrazine derivatives through a two-fold Sonogashira coupling reaction starting from 2,5-dibromo-3,6-dimethylpyrazine researchgate.net. This same synthetic strategy can be applied to this compound to create novel polymers with tailored optoelectronic properties. The pyrazine unit, when incorporated into a polymer backbone, can enhance electron transport capabilities, a crucial factor for applications in organic electronics researchgate.net.

The general approach for utilizing di-halogenated pyrazines as polymer precursors is summarized in the table below.

| Polymerization Method | Monomer Type | Resulting Polymer Application |

| Suzuki Cross-Coupling | Dihalo-pyrazine and Aryl-diboronic acid | Conductive Polymers, Organic Electronics |

| Stille Cross-Coupling | Dihalo-pyrazine and Organotin reagent | Organic Thin-Film Transistors (OTFTs) |

| Sonogashira Cross-Coupling | Dihalo-pyrazine and Diethynyl-arene | Organic Light-Emitting Diodes (OLEDs), Photovoltaics |

The synthesis of pyrazinacene (linearly fused pyrazine rings) conjugated polymers highlights the importance of the pyrazine moiety in creating stable, solution-processable n-type materials for electronic applications rsc.org. The incorporation of the pyrazine core into conjugated polymers is a key strategy for developing the next generation of organic electronic materials.

Development of Functional Materials (e.g., optical devices, photovoltaic applications)

The electron-deficient nature of the pyrazine ring makes this compound an attractive starting material for the synthesis of functional materials for optical and photovoltaic devices. In many such devices, materials designed with donor-acceptor (D-A) architectures are employed to facilitate charge separation and transport. The pyrazine nucleus is an excellent electron acceptor and can be functionalized with electron-donating groups to create molecules with strong intramolecular charge transfer characteristics.

Research into pyrazine-based organic photosensitizers for dye-sensitized solar cells (DSSCs) has shown that pyrazine derivatives can act as effective acceptors in D-A dyes mdpi.com. Similarly, pyrazine-based materials are being explored as hole-transporting materials in perovskite solar cells researchgate.net and as components in organic light-emitting diodes (OLEDs) researchgate.net. In one study, doping an emissive polymer with a 2,5-di(aryleneethynyl)pyrazine derivative significantly enhanced the quantum efficiency of an OLED, an effect attributed to the improved electron-transporting properties of the pyrazine system researchgate.net.

The synthesis of these functional materials often involves cross-coupling reactions to attach various functional groups to the pyrazine core. The presence of two different halogens in this compound offers a route for sequential, selective functionalization, allowing for the precise tuning of the material's electronic and optical properties. For example, a Suzuki or Sonogashira reaction could be performed selectively at the more reactive C-Br position, followed by a second, different coupling reaction at the C-Cl position. This synthetic flexibility is crucial for the molecular engineering of high-performance materials for advanced applications.

| Material Type | Key Feature of Pyrazine | Application |

| Organic Photosensitizers | Electron Acceptor | Dye-Sensitized Solar Cells (DSSCs) mdpi.com |

| Hole-Transporting Materials | Electron-Deficient Core | Perovskite Solar Cells researchgate.net |

| Emissive/Electron-Transport Dopants | Enhanced Electron Transport | Organic Light-Emitting Diodes (OLEDs) researchgate.net |

| Conjugated Copolymers | Tunable Energy Levels | Photovoltaic Devices acs.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Bromo 5 Chloropyrazine Derivatives

Correlating Substituent Effects with Biological Activity

The biological activity of 2-Bromo-5-chloropyrazine derivatives is profoundly influenced by the nature and position of various substituents on the pyrazine (B50134) ring. SAR studies aim to decipher these relationships to guide the synthesis of more potent compounds. Research in this area, particularly in the context of kinase inhibition, has revealed several key trends.

For instance, in the development of inhibitors for kinases like PIM-1, a serine/threonine kinase implicated in several cancers, the pyrazine scaffold serves as a crucial pharmacophore. Systematic modifications of this core have demonstrated that the introduction of different functional groups can dramatically alter inhibitory activity. While specific SAR data for direct derivatives of this compound is still emerging in publicly available literature, general principles observed in broader pyrazine-based kinase inhibitor studies can be extrapolated.

One such study on 3-(pyrazin-2-yl)-1H-indazoles as PIM-1 kinase inhibitors provides a valuable template for understanding these relationships. The data from this research, presented below, illustrates how substitutions on a related pyrazine-containing scaffold can modulate the half-maximal inhibitory concentration (IC50), a measure of a compound's potency.

Table 1: Experimental and predicted pIC50 values for a series of 3-(pyrazin-2-yl)-1H-indazole derivatives as PIM-1 kinase inhibitors. This table illustrates how different substituents (R Group) on a pyrazine-containing scaffold affect the inhibitory activity. The pIC50 is the negative logarithm of the IC50 value, with higher values indicating greater potency. researchgate.netjapsonline.com

The data suggests that while small alkyl groups can lead to moderate to high activity, the introduction of substituted phenyl rings, particularly those with electron-withdrawing groups like halogens and trifluoromethyl, can significantly enhance potency. This is a common theme in kinase inhibitor design, where such groups can engage in favorable interactions within the ATP-binding pocket of the enzyme.

Rational Design Principles for Enhanced Efficacy and Selectivity

The insights gained from SAR studies are the bedrock of rational drug design. For this compound derivatives, the goal is to leverage this knowledge to create molecules with improved efficacy against cancer cells and high selectivity to minimize off-target effects and potential toxicity.

A key principle in the design of pyrazine-based kinase inhibitors is the role of the pyrazine nitrogen atoms as hydrogen bond acceptors. pharmablock.com These nitrogens can form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase's ATP-binding site, a critical interaction for potent inhibition. pharmablock.com The 2-bromo and 5-chloro substituents on the pyrazine ring serve as valuable synthetic handles, allowing for the introduction of a variety of functional groups through cross-coupling reactions. This enables the exploration of different chemical spaces to optimize interactions with other parts of the binding pocket.

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool in this process. For example, in the design of SHP2 inhibitors, a known pyrazine-based inhibitor, SHP099, was optimized by introducing a 1-(methylsulfonyl)-4-prolylpiperazine linker. mdpi.com This modification led to the discovery of new hydrogen bond interactions and resulted in a compound with acceptable cytotoxic activity against cancer cell lines. mdpi.com

Furthermore, the concept of "drug-likeness," often guided by frameworks like Lipinski's Rule of Five, is a critical consideration. This involves designing molecules with physicochemical properties that are favorable for oral bioavailability and metabolic stability.

Investigating the Impact of Halogen Positioning on Reactivity and Bioactivity

The presence and position of halogen atoms on a drug scaffold can have a profound impact on its biological activity. In the case of this compound, the bromine and chlorine atoms are not merely synthetic tools but also play a direct role in the molecule's properties.

Halogen atoms can influence a molecule's lipophilicity, which affects its ability to cross cell membranes and its binding to hydrophobic pockets in target proteins. They can also participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can contribute to the stability of the drug-target complex.

Studies on other heterocyclic systems have shown that the specific position of a halogen substituent is critical. For instance, in a series of organoruthenium 8-hydroxyquinoline anticancer agents, systematically varying the halide substitution pattern at the 5- and 7-positions influenced their cytotoxic activity. acs.org While this study did not focus on pyrazines, the underlying principles of how halogen positioning affects electronic distribution and steric hindrance are broadly applicable.

The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited for selective chemical modifications. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions, allowing for the sequential introduction of different substituents at the 2- and 5-positions. This regioselective functionalization is a powerful strategy for building molecular diversity and fine-tuning biological activity.

Stereochemical Considerations in Pyrazine Derivative Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design, as biological systems are inherently chiral. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities, metabolic fates, and toxicities.

While this compound itself is an achiral molecule, the introduction of chiral centers in its derivatives can lead to stereoisomers with distinct pharmacological profiles. For example, if a substituent introduced at the 2- or 5-position contains a stereocenter, the resulting enantiomers or diastereomers may bind to the target protein with different affinities.

In the design of 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors, the creation of stereospecific structures based on chiral centers was a key part of the computational modeling. japsonline.com This highlights the importance of considering and controlling stereochemistry during the synthesis and evaluation of new drug candidates.

The development of stereoselective synthetic methods is therefore crucial for producing single, desired stereoisomers. This not only ensures a consistent and well-defined pharmacological profile but is also often a regulatory requirement for new drug approval.

Advanced Analytical and Spectroscopic Techniques for 2 Bromo 5 Chloropyrazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-bromo-5-chloropyrazine. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the pyrazine (B50134) ring contains two hydrogen atoms. Due to the asymmetry of the substitution pattern (bromo at position 2 and chloro at position 5), these two protons are in distinct chemical environments and are expected to appear as two separate signals in the ¹H NMR spectrum. The electronegativity of the nitrogen and halogen substituents deshields the ring protons, causing their signals to appear at a relatively high chemical shift (downfield), typically in the aromatic region of the spectrum. The precise chemical shifts are influenced by the combined electronic effects of the bromine and chlorine atoms, as well as the two nitrogen atoms in the pyrazine ring. The protons at positions 3 and 6 would likely exhibit a small coupling constant, characteristic of a para-relationship in a six-membered aromatic ring.

Similarly, the ¹³C NMR spectrum would display four distinct signals corresponding to the four carbon atoms of the pyrazine ring. The carbons directly bonded to the bromine and chlorine atoms would be significantly influenced by the halogen's electronegativity and would have characteristic chemical shifts. The remaining two carbons, bonded to hydrogen, would also have distinct signals. The chemical shifts of the carbon atoms in halogenated pyrazines are valuable for confirming the substitution pattern. researchgate.net

NMR spectroscopy is also a powerful tool for real-time reaction monitoring. nih.gov By acquiring NMR spectra at various time points during a reaction involving this compound, it is possible to track the disappearance of starting materials and the appearance of products. This allows for the determination of reaction kinetics, optimization of reaction conditions, and identification of any reaction intermediates that may be present in sufficient concentration to be detected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~145-155 |

| H3 | ~8.5-8.7 | ~150-160 |

| C5 | - | ~130-140 |

| H6 | ~8.6-8.8 | ~148-158 |

Note: These are estimated values based on data for similar halogenated pyrazines and pyridines. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) in Mechanistic and Product Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and for analyzing the products of its reactions. In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺). Due to the presence of bromine and chlorine, this molecular ion peak will be accompanied by characteristic isotopic peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive isotopic pattern for the molecular ion, with M⁺, [M+2]⁺, and [M+4]⁺ peaks, which is a clear indicator of the presence of one bromine and one chlorine atom in the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (Br• or Cl•) or the loss of a neutral halogen molecule (e.g., HCl). miamioh.eduyoutube.com The fragmentation of the pyrazine ring itself can also occur, leading to smaller charged fragments. By analyzing these fragmentation patterns, the structure of the parent molecule and any reaction products can be confirmed.

In mechanistic studies, mass spectrometry can be used to identify reaction intermediates and byproducts, providing insights into the reaction pathway. When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), complex reaction mixtures can be separated, and each component can be analyzed by mass spectrometry, allowing for a detailed understanding of the reaction's outcome.

Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound (C₄H₂BrClN₂)

| Ion | m/z (for ⁷⁹Br and ³⁵Cl) | Relative Abundance |

| [M]⁺ | 192 | High |

| [M+2]⁺ | 194 | High (due to ⁸¹Br and ³⁷Cl) |

| [M+4]⁺ | 196 | Moderate (due to ⁸¹Br and ³⁷Cl) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the planar nature of the pyrazine ring and provide precise geometric parameters for the carbon-nitrogen, carbon-carbon, carbon-bromine, and carbon-chlorine bonds.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as halogen bonding (interactions involving the bromine or chlorine atoms) and π-π stacking between the pyrazine rings. researchgate.netiucr.org These interactions play a significant role in determining the physical properties of the compound, such as its melting point and solubility. The crystal structure of substituted pyrazines can be influenced by the nature and position of the substituents. nih.govresearchgate.net

Table 3: Representative Bond Lengths and Angles in Substituted Pyrazines (based on related structures)

| Bond/Angle | Typical Value |

| C-N bond length | ~1.33 - 1.34 Å |

| C-C bond length (in ring) | ~1.38 - 1.40 Å |

| C-Br bond length | ~1.85 - 1.90 Å |

| C-Cl bond length | ~1.70 - 1.75 Å |

| C-N-C bond angle | ~115 - 117° |

| N-C-C bond angle | ~121 - 123° |

Note: These values are approximations based on crystallographic data for other halogenated and substituted pyrazines and may differ for this compound.

Chromatographic Methods for Purification and Analysis of Complex Mixtures

Chromatographic techniques are indispensable for the purification of this compound and for the analysis of complex mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analysis and purification of this compound. In reversed-phase HPLC, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. moravek.comtut.ac.jp The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to its halogen substituents, this compound is a relatively nonpolar molecule and would be well-retained on a reversed-phase column. By carefully selecting the mobile phase composition and gradient, it can be effectively separated from more polar or less polar impurities. HPLC with UV detection is commonly used for analysis, as the pyrazine ring exhibits strong UV absorbance.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. researchgate.net In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. A variety of stationary phases are available, and the choice depends on the polarity of the analytes. For halogenated aromatic compounds, a nonpolar or medium-polarity stationary phase is often suitable. nih.gov When coupled with a mass spectrometer (GC-MS), GC provides both separation and identification of the components in a mixture. nih.gov

Column Chromatography is a fundamental technique for the purification of this compound on a preparative scale. youtube.comcolumn-chromatography.com This method utilizes a solid stationary phase, typically silica (B1680970) gel, packed into a column. The compound mixture is loaded onto the top of the column, and a solvent or solvent mixture (the mobile phase) is passed through the column. Separation occurs based on the differential adsorption of the compounds to the stationary phase. Less polar compounds, which have a weaker affinity for the polar silica gel, will travel down the column more quickly, while more polar compounds will be retained longer. By collecting fractions of the eluting solvent, the desired compound can be isolated in a purified form.

Table 4: Common Chromatographic Methods for Halogenated Aromatic Compounds

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Principle of Separation |

| Reversed-Phase HPLC | C18-silica | Acetonitrile/Water or Methanol/Water | Partitioning based on polarity |

| Gas Chromatography (GC) | Polydimethylsiloxane (nonpolar) | Helium or Nitrogen | Volatility and interaction with stationary phase |

| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate or Dichloromethane | Adsorption based on polarity |

Computational and Theoretical Chemistry in the Study of 2 Bromo 5 Chloropyrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 2-bromo-5-chloropyrazine. semanticscholar.orgnih.gov These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. mdpi.com

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller gap generally suggests higher reactivity. For pyrazine (B50134) derivatives, these calculations can predict sites susceptible to nucleophilic or electrophilic attack by analyzing the molecular electrostatic potential (MESP) map, where regions of negative potential (in red) indicate electron-rich areas, and positive potential (in blue) indicates electron-poor areas. semanticscholar.org

Furthermore, DFT can be used to calculate various reactivity descriptors. nih.gov These parameters, such as chemical hardness, electronic chemical potential, and electrophilicity, provide quantitative measures of a molecule's reactivity. nih.gov For this compound, these calculations can elucidate how the bromo and chloro substituents influence the electron density and reactivity of the pyrazine ring.

| Calculated Property | Significance in Predicting Reactivity |

|---|---|

| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MESP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. |

| NBO Charges | Quantifies the charge distribution on individual atoms. semanticscholar.org |

| Dipole Moment | Measures the overall polarity of the molecule. semanticscholar.org |

Molecular Dynamics Simulations of Pyrazine-Based Systems

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of pyrazine-based systems, which is crucial for understanding processes like ligand-protein binding and conformational changes. nih.gov

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent positions and velocities at short time intervals. This allows for the generation of a trajectory that describes the system's evolution. For a molecule like this compound, MD simulations can be used to explore its conformational flexibility and its interactions with solvent molecules or a biological target. mdpi.com Studies on pyrazine-containing systems have utilized MD to investigate the stability of predicted binding modes within protein active sites, providing insights into the dynamic nature of the interactions. mdpi.com These simulations are particularly valuable for assessing the stability of ligand-protein complexes identified through molecular docking.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). jetir.org This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. For this compound, docking studies can predict how it might bind to a specific protein target, providing hypotheses about its potential biological activity. cymitquimica.com

The process involves placing the ligand in various conformations and orientations within the protein's binding site and scoring each pose based on a scoring function that estimates the binding affinity. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) has revealed common interaction patterns. nih.govacs.orgacs.org These include:

Hydrogen Bonding: The nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors. nih.govacs.orgacs.org

π-Interactions: The aromatic pyrazine ring can engage in various π-interactions (e.g., π-π stacking, C-H-π) with protein residues. acs.orgresearchgate.net

Halogen Bonds: Halogenated pyrazines, such as this compound, can form halogen bonds, where the halogen atom acts as an electrophilic region (σ-hole) that interacts with a nucleophilic site on the protein. acs.orgacs.org

Docking studies on pyrazine derivatives have been used to rationalize structure-activity relationships (SAR) and guide the design of more potent inhibitors for various protein targets, such as histone deacetylases (HDACs) and various kinases. mdpi.comrsc.org